

In-Depth Technical Guide: 3-(2-Furoyl)quinoline-2-carbaldehyde

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Compound of Interest

Compound Name: 3-(2-Furoyl)quinoline-2-carbaldehyde

Cat. No.: B152673

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Introduction

3-(2-Furoyl)quinoline-2-carbaldehyde, a heterocyclic organic compound, has emerged as a significant tool in the field of bioanalytical chemistry. Its utility is primarily centered on its function as a highly sensitive fluorogenic reagent. This compound is intrinsically non-fluorescent but undergoes a specific chemical reaction with primary amines in the presence of a cyanide co-substrate to yield intensely fluorescent isoindole derivatives.^{[1][2]} This property allows for the ultra-sensitive detection of proteins, peptides, and amino acids, making it invaluable for applications in capillary electrophoresis (CE) and liquid chromatography (LC), particularly with laser-induced fluorescence (LIF) detection.^[3] This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its application.

Chemical Identity and Properties

IUPAC Name: 3-(furan-2-carbonyl)quinoline-2-carbaldehyde^[2]

Synonyms: 3-(2-Furoyl)quinoline-2-carboxaldehyde, FQ, FQCA, ATTO-TAG™ FQ^[2]

Structure: The molecule consists of a quinoline core substituted at the 2-position with a carbaldehyde (formyl) group and at the 3-position with a 2-furoyl group.

Chemical Formula: $C_{15}H_{19}NO_3$

SMILES: C1=CC=C2C(=C1)C=C(C(=N2)C=O)C(=O)C3=CC=CO3 [2]

InChI Key: PNCHURHVMDFTR-UHFFFAOYSA-N [2]

The compound typically appears as a white to off-white powder and is soluble in organic solvents like methanol.

Quantitative Data Summary

Property	Value	Source(s)
CAS Number	126769-01-5	[2]
Molecular Weight	251.24 g/mol	[2]
Assay (Purity)	≥95% (HPLC)	
Storage Temperature	2-8°C	
Fluorescence (Glycine Derivative)	Excitation (λ_{ex}): ~480-486 nm	[2]
Emission (λ_{em}): ~600 nm	[2]	

Synthesis

The synthesis of **3-(2-Furoyl)quinoline-2-carbaldehyde** is often achieved through a Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound. A general approach involves the reaction of an appropriate N-arylacetamide with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield a 2-chloro-3-formylquinoline intermediate. Subsequent functionalization at the 3-position would lead to the final product.

Mechanism of Action as a Fluorogenic Reagent

The functionality of **3-(2-Furoyl)quinoline-2-carbaldehyde** as a fluorogenic label is based on its reaction with primary amines to form highly fluorescent isoindole derivatives. [1] This reaction is notable for requiring cyanide as a co-substrate, typically provided by potassium cyanide

(KCN) or sodium cyanide (NaCN) salts.^[2] The aldehyde and the adjacent furoyl ketone groups on the quinoline scaffold react with the primary amine in the presence of cyanide ions, leading to a cyclization reaction that forms a stable, highly conjugated, and intensely fluorescent isoindole structure. The unreacted reagent itself is not fluorescent, which minimizes background interference and contributes to the high sensitivity of detection.^[3]

Experimental Protocols

Protocol for Derivatization of Protein Samples for Capillary Electrophoresis

This protocol is adapted from methodologies described for the labeling of proteins with **3-(2-Furoyl)quinoline-2-carbaldehyde** for subsequent analysis.

Materials:

- **3-(2-Furoyl)quinoline-2-carbaldehyde (FQCA) reagent**
- Protein sample in aqueous solution (e.g., 3×10^{-5} M)
- Sodium cyanide (NaCN) solution (20 mM in water)
- Appropriate buffer for analysis (e.g., borate buffer)
- Microcentrifuge tubes
- Vortex mixer
- Incubator or water bath
- Centrifuge

Procedure:

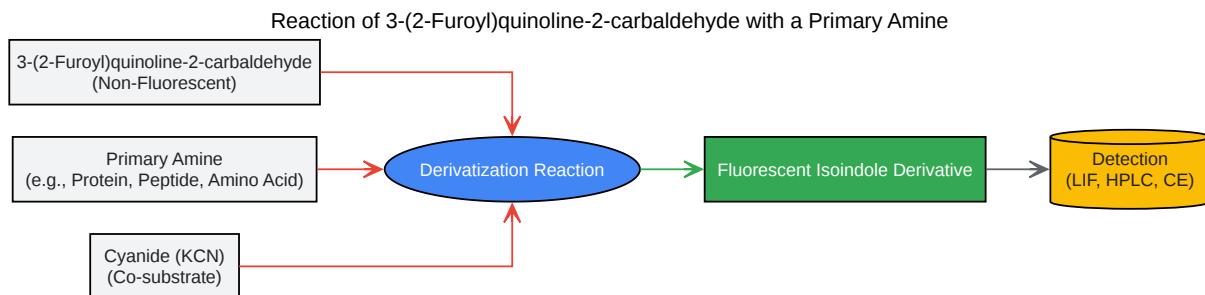
- Reagent Preparation: Prepare a fresh 20 mM solution of NaCN in high-purity water. Due to the low solubility of FQCA in aqueous solutions, it is often used as a dry powder or from a concentrated stock in an organic solvent like DMF or DMSO.

- Reaction Setup: In a microcentrifuge tube, combine 9 μ L of the protein solution with 1 μ L of the 20 mM NaCN solution.
- Initiation of Reaction: Add the FQCA reagent to the protein-cyanide mixture. To ensure the reaction proceeds in a saturated FQCA solution, approximately 50 nmol of dry FQCA can be added to the 10 μ L reaction volume. Vortex the mixture thoroughly to initiate the reaction.
- Incubation: Incubate the reaction mixture. The reaction can be carried out at room temperature (e.g., 25°C for 15 minutes) or at an elevated temperature to accelerate the process (e.g., 65°C for 3-5 minutes).[4] Note that prolonged incubation at higher temperatures may lead to precipitation of some protein products.[4]
- Termination of Reaction: Stop the reaction by placing the reaction tube on ice.
- Sample Preparation for Analysis: Dilute the reaction mixture with the desired running buffer to achieve the appropriate concentration for analysis.
- Clarification: Centrifuge the diluted sample at approximately 10,000 \times g for 2 minutes to pellet any precipitated material.
- Analysis: The supernatant containing the FQCA-labeled protein is now ready for injection into the capillary electrophoresis system with laser-induced fluorescence detection (Excitation: ~480 nm, Emission: ~600 nm).

Biological Activity

The primary documented biological application of **3-(2-Furoyl)quinoline-2-carbaldehyde** is its use as a derivatizing agent for the sensitive detection of biomolecules containing primary amines. Beyond this specific application, the broader biological activities of this particular compound are not extensively characterized in the literature. However, the quinoline scaffold itself is present in numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[3] Derivatives of quinoline-2-carbaldehyde have been investigated for activities such as antioxidant potential.[5]

Visualizations



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Caption: Fluorogenic labeling workflow of primary amines.

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